2,3,4,5-Tetrahydro-1H-3-benzazepin-7-amine

Description

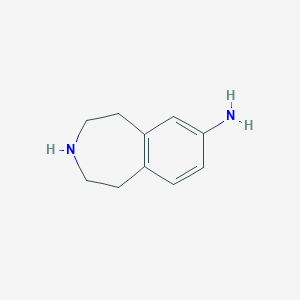

Structure

3D Structure

Propriétés

IUPAC Name |

2,3,4,5-tetrahydro-1H-3-benzazepin-7-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2/c11-10-2-1-8-3-5-12-6-4-9(8)7-10/h1-2,7,12H,3-6,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LOXPKSAIAHLVML-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC2=C1C=CC(=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60546777 | |

| Record name | 2,3,4,5-Tetrahydro-1H-3-benzazepin-7-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60546777 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

107393-73-7 | |

| Record name | 2,3,4,5-Tetrahydro-1H-3-benzazepin-7-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60546777 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 2,3,4,5-Tetrahydro-1H-3-benzazepin-7-amine: Pathways and Methodologies

The 2,3,4,5-tetrahydro-1H-3-benzazepine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. The introduction of an amino group at the 7-position, yielding 2,3,4,5-tetrahydro-1H-3-benzazepin-7-amine, provides a critical handle for further molecular elaboration, making it a valuable intermediate in drug discovery and development. This technical guide provides a detailed exploration of the primary synthetic pathways to this key amine, offering insights into the strategic considerations and experimental protocols for its preparation.

Introduction: The Significance of the 7-Aminobenzazepine Core

The benzazepine framework is a versatile template for targeting a range of receptors and enzymes. Notably, derivatives of this scaffold have shown efficacy as dopamine receptor agonists and antagonists, serotonin receptor modulators, and antihypertensive agents. For instance, Fenoldopam, a selective dopamine D1 receptor agonist used for the treatment of severe hypertension, features a substituted 1H-3-benzazepine core.[1][2] The 7-amino functional group serves as a versatile precursor for the synthesis of a diverse library of analogs through reactions such as acylation, alkylation, and sulfonylation, enabling extensive structure-activity relationship (SAR) studies.[3]

This guide will focus on two principal retrosynthetic approaches for the construction of 2,3,4,5-tetrahydro-1H-3-benzazepin-7-amine, highlighting the key chemical transformations and the rationale behind the chosen methodologies.

Pathway 1: Synthesis via Intramolecular Cyclization of a Nitrophenethylamine Derivative

This convergent strategy involves the initial preparation of a suitably substituted phenethylamine precursor bearing a nitro group, which is later reduced to the target amine. The key step is the formation of the seven-membered azepine ring through an intramolecular cyclization.

Retrosynthetic Analysis of Pathway 1

Caption: Retrosynthetic approach for Pathway 1.

Step-by-Step Synthesis

Step 1: Preparation of N-Protected 7-Nitro-2,3,4,5-tetrahydro-1H-3-benzazepine

A common and effective method for constructing the 3-benzazepine core is through an intramolecular Heck reaction.[4] This approach involves the palladium-catalyzed cyclization of an N-alkenyl-2-iodoaniline derivative.

-

Protocol 1: Intramolecular Heck Reductive Cyclization

-

To a solution of N-allyl-2-(2-iodo-4-nitrophenyl)ethan-1-amine (1.0 eq) in a suitable solvent such as DMF or acetonitrile, add a palladium catalyst, for example, Pd(OAc)₂ (0.05 eq), and a phosphine ligand, such as P(o-tol)₃ (0.1 eq).

-

Add a base, typically a tertiary amine like triethylamine (2.0 eq) or a silver salt like Ag₂CO₃ (1.5 eq), which also acts as a halide scavenger.

-

Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at 80-100 °C for 12-24 hours. Microwave irradiation can significantly reduce the reaction time.[4]

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature, dilute with an organic solvent like ethyl acetate, and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the N-protected 7-nitro-2,3,4,5-tetrahydro-1H-3-benzazepine.

-

Causality Behind Experimental Choices: The choice of a palladium catalyst and a phosphine ligand is crucial for the efficiency of the Heck reaction. The base is essential to neutralize the HI formed during the catalytic cycle. The use of a silver salt can be advantageous as it irreversibly precipitates the iodide, driving the reaction forward.

Step 2: Reduction of the Nitro Group

The conversion of the nitro group to the primary amine is a standard transformation in organic synthesis. Catalytic hydrogenation is a clean and efficient method for this purpose.

-

Protocol 2: Catalytic Hydrogenation

-

Dissolve the N-protected 7-nitro-2,3,4,5-tetrahydro-1H-3-benzazepine (1.0 eq) in a suitable solvent, such as methanol, ethanol, or ethyl acetate.

-

Add a catalytic amount of palladium on activated carbon (10% Pd/C, typically 5-10 mol%).

-

Subject the mixture to a hydrogen atmosphere (typically 1-4 bar) in a hydrogenation apparatus.[5]

-

Stir the reaction vigorously at room temperature until the consumption of hydrogen ceases (typically 2-6 hours).

-

Monitor the reaction by TLC or LC-MS to confirm the disappearance of the starting material.

-

Carefully filter the reaction mixture through a pad of Celite to remove the palladium catalyst.

-

Concentrate the filtrate under reduced pressure to yield the N-protected 2,3,4,5-tetrahydro-1H-3-benzazepin-7-amine.

-

Trustworthiness of the Protocol: This protocol is a widely used and reliable method for nitro group reduction. The reaction is generally high-yielding and produces the desired amine with minimal side products. The workup procedure is straightforward, involving simple filtration to remove the heterogeneous catalyst.

Step 3: Deprotection of the Benzazepine Nitrogen (if necessary)

If the nitrogen of the benzazepine ring is protected (e.g., with a benzyl or Boc group), a final deprotection step is required. The choice of deprotection conditions depends on the nature of the protecting group.

-

For a Benzyl (Bn) group: Catalytic hydrogenation with Pd/C, as described in Protocol 2, can often simultaneously reduce the nitro group and cleave the benzyl group.

-

For a tert-Butoxycarbonyl (Boc) group: Treatment with a strong acid, such as trifluoroacetic acid (TFA) in dichloromethane (DCM) or hydrochloric acid (HCl) in dioxane, at room temperature will efficiently remove the Boc group.

Pathway 2: Synthesis via Friedel-Crafts Cyclization and Subsequent Amination

An alternative strategy involves the construction of the benzazepine ring with a suitable activating group at the 7-position, which can then be converted to the amino group. A methoxy group is a common choice, as it can be demethylated and then converted to an amine.

Synthetic Scheme for Pathway 2

Caption: Synthetic approach for Pathway 2.

Key Transformations

Step 1: Intramolecular Friedel-Crafts Acylation

This approach often begins with an N-protected 2-(3-methoxyphenyl)ethylamine derivative, which is then acylated with a reagent that introduces a two-carbon chain with a terminal carboxylic acid or its equivalent. Subsequent intramolecular Friedel-Crafts acylation, typically promoted by a strong acid like polyphosphoric acid (PPA) or Eaton's reagent, closes the seven-membered ring to form a benzazepinone.

Step 2: Reduction of the Lactam

The resulting lactam (amide) in the benzazepinone intermediate can be reduced to the corresponding amine using a powerful reducing agent like lithium aluminum hydride (LAH) or borane-tetrahydrofuran complex (BH₃·THF).

Step 3: Demethylation of the Methoxy Group

The methoxy group at the 7-position can be cleaved to the corresponding phenol using reagents such as boron tribromide (BBr₃) or hydrobromic acid (HBr).

Step 4: Conversion of the Hydroxyl Group to an Amine

The transformation of the 7-hydroxy group to the 7-amino group can be achieved through various methods, including:

-

Buchwald-Hartwig amination: This palladium-catalyzed cross-coupling reaction of the corresponding triflate (derived from the phenol) with an ammonia surrogate is a modern and efficient method.

-

Classical multi-step sequence: This may involve conversion of the phenol to an amine via a Newman-Kwart rearrangement followed by hydrolysis and other functional group interconversions.

Comparison of Synthetic Pathways

| Feature | Pathway 1 (via Nitro Intermediate) | Pathway 2 (via Methoxy Intermediate) |

| Starting Materials | Readily available nitrotoluene derivatives. | Readily available methoxyphenethylamine derivatives. |

| Key Reactions | Intramolecular Heck reaction, Catalytic hydrogenation. | Friedel-Crafts acylation, Lactam reduction, Demethylation. |

| Regiocontrol | The position of the nitro group dictates the position of the amine. | The position of the methoxy group dictates the position of the amine. |

| Scalability | Catalytic hydrogenation is generally scalable. The Heck reaction can present challenges on a large scale. | Friedel-Crafts reactions and reductions are often scalable. The use of BBr₃ can be hazardous on a large scale. |

| Overall Yield | Can be moderate to good, depending on the efficiency of the cyclization step. | Can be good, but involves more steps. |

Conclusion

The synthesis of 2,3,4,5-tetrahydro-1H-3-benzazepin-7-amine can be accomplished through several strategic routes. The choice of a particular pathway will depend on factors such as the availability of starting materials, the desired scale of the synthesis, and the specific expertise and resources of the laboratory. The intramolecular cyclization of a nitrophenethylamine derivative followed by reduction offers a more direct route, while the pathway involving a methoxy precursor provides an alternative that leverages classical and robust chemical transformations. Both approaches underscore the versatility of modern synthetic organic chemistry in accessing valuable and complex molecular scaffolds for drug discovery.

References

-

Donets, P. A., & Van der Eycken, E. V. (2007). Efficient synthesis of the 3-benzazepine framework via intramolecular Heck reductive cyclization. Organic letters, 9(16), 3017–3020. [Link]

-

Kovács, L., et al. (2019). Ready access to 7,8-dihydroindolo[2,3-d][6]benzazepine-6(5H)-one scaffold and analogues via early-stage Fischer ring-closure reaction. Beilstein Journal of Organic Chemistry, 15, 2456–2463. [Link]

-

Smith, B. M., et al. (2008). Discovery and structure-activity relationship of (1R)-8-chloro-2,3,4,5-tetrahydro-1-methyl-1H-3-benzazepine (Lorcaserin), a selective serotonin 5-HT2C receptor agonist for the treatment of obesity. Journal of medicinal chemistry, 51(2), 305–313. [Link]

-

Halford, J. C. G., Harrold, J. A., Lawton, C. L., & Blundell, J. E. (2005). Serotonin (5-HT) drugs: effects on appetite expression and use for the treatment of obesity. Current drug targets, 6(2), 201–213. [Link]

- Murphy, D. L., & Lesch, K. P. (1999). Targeting the murine serotonin transporter: insights into human neurobiology.

- Weinstock, J., et al. (1981). Synthesis and beta-adrenergic blocking and antihypertensive activity of a series of 2,3,4,5-tetrahydro-1H-3-benzazepines. Journal of medicinal chemistry, 24(8), 985–989.

- Kaiser, C., et al. (1984). 6-Chloro-7,8-dihydroxy-1-(4'-hydroxyphenyl)-2,3,4,5-tetrahydro-1H-3-benzazepine (fenoldopam), a potent, orally active, renal vasodilator. Journal of medicinal chemistry, 27(2), 212–215.

- Nichols, D. E. (2018). Psychedelics. Pharmacological reviews, 70(3), 603–647.

- Murphy, M. B., et al. (1983). Fenoldopam: a selective peripheral dopamine-receptor agonist for the treatment of severe hypertension. The New England journal of medicine, 308(26), 1594–1595.

- Elliott, W. J., et al. (1987). Intravenous fenoldopam (SK&F 82526) in severe hypertension. Clinical pharmacology and therapeutics, 41(6), 698–703.

- Munger, M. A., & Rutherford, W. F. (1988). Fenoldopam. DICP: the annals of pharmacotherapy, 22(3), 217–221.

- Bednar, M. M., et al. (1988). The effects of fenoldopam on cerebral blood flow and metabolism in patients with severe hypertension. Journal of hypertension. Supplement: official journal of the International Society of Hypertension, 6(4), S641–S643.

-

Donets, P. A., & Van der Eycken, E. V. (2007). Efficient synthesis of the 3-benzazepine framework via intramolecular Heck reductive cyclization. Organic letters, 9(16), 3017–3020. [Link]

-

Kovács, L., et al. (2019). Ready access to 7,8-dihydroindolo[2,3-d][6]benzazepine-6(5H)-one scaffold and analogues via early-stage Fischer ring-closure reaction. Beilstein Journal of Organic Chemistry, 15, 2456–2463. [Link]

-

Smith, B. M., et al. (2008). Discovery and structure-activity relationship of (1R)-8-chloro-2,3,4,5-tetrahydro-1-methyl-1H-3-benzazepine (Lorcaserin), a selective serotonin 5-HT2C receptor agonist for the treatment of obesity. Journal of medicinal chemistry, 51(2), 305–313. [Link]

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 3345, Fenoldopam. Retrieved January 24, 2026 from [Link].

Sources

- 1. A comparison of fenoldopam and nitroprusside in the control of hypertension following coronary artery surgery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. A comparison of fenoldopam with dopamine and sodium nitroprusside in patients undergoing cross-clamping of the abdominal aorta - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Discovery and structure-activity relationship of (1R)-8-chloro-2,3,4,5-tetrahydro-1-methyl-1H-3-benzazepine (Lorcaserin), a selective serotonin 5-HT2C receptor agonist for the treatment of obesity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Efficient synthesis of the 3-benzazepine framework via intramolecular Heck reductive cyclization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. BJOC - Ready access to 7,8-dihydroindolo[2,3-d][1]benzazepine-6(5H)-one scaffold and analogues via early-stage Fischer ring-closure reaction [beilstein-journals.org]

- 6. pubs.acs.org [pubs.acs.org]

A Technical Guide to the Discovery and History of 3-Benzazepine Derivatives

Abstract

The 3-benzazepine scaffold represents a cornerstone in modern medicinal chemistry, serving as the foundational structure for a diverse array of pharmacologically active agents. This technical guide provides an in-depth exploration of the discovery and historical development of 3-benzazepine derivatives. We will trace their origins from initial synthetic explorations to their emergence as critical therapeutic agents and research tools, particularly as modulators of dopamine and serotonin receptors. This document will detail the synthetic evolution, structure-activity relationships (SAR), and the mechanistic underpinnings of landmark compounds such as Fenoldopam, Lorcaserin, and the pivotal research tool SKF-38393. Through detailed protocols, comparative data, and pathway visualizations, this guide offers researchers and drug development professionals a comprehensive understanding of this vital chemical class.

Introduction: The Versatile 3-Benzazepine Core

The 3-benzazepine framework, characterized by the fusion of a benzene ring and a seven-membered azepine ring, is a privileged scaffold in drug discovery. These compounds are essentially cyclized phenethylamines and are structurally related to tetrahydroisoquinolines.[1] Their unique conformational flexibility allows for precise three-dimensional arrangements of pharmacophoric features, enabling potent and selective interactions with a wide range of biological targets.

Historically, research into 3-benzazepine derivatives has yielded compounds that act as potent modulators of monoamine receptors.[1] This has led to the development of crucial drugs and research probes, including dopamine D1-like receptor agonists and antagonists, and serotonin 5-HT2C receptor agonists.[1] This guide delves into the chronological and scientific progression of this fascinating class of molecules, from foundational synthesis to clinical application and beyond.

Foundational Syntheses: Forging the Seven-Membered Ring

The construction of the 3-benzazepine core has been approached through various synthetic strategies, evolving over decades to improve efficiency, yield, and stereocontrol. Early and common methods for creating 1-substituted tetrahydro-3-benzazepines include intramolecular Friedel–Crafts-type alkylations, ring enlargement protocols, and reductive cyclizations.[2]

A key breakthrough in accessing the core structure was detailed in European patent EP 0 285 919, which described the synthesis of a 7,8-dimethoxy-1,3-dihydro-benzazepin-2-one intermediate.[3][4] This process involves the reaction of 3,4-dimethoxy-phenylacetic acid with aminoacetaldehyde dimethyl acetal, followed by an acid-catalyzed ring closure to form the benzazepine ring system.[3][4] This foundational methodology paved the way for the synthesis of more complex derivatives.

Experimental Protocol: Synthesis of a Key Benzazepinone Intermediate

The following protocol is a representative example of the synthesis of a core 3-benzazepine intermediate, adapted from described methodologies.[3][4] This self-validating system highlights the fundamental chemistry involved in constructing the scaffold.

Objective: To synthesize N-(2,2-dimethoxyethyl)-2-(3,4-dimethoxyphenyl)-acetamide, a direct precursor to the cyclized benzazepinone.

Materials:

-

3,4-dimethoxyphenylacetic acid

-

Aminoacetaldehyde dimethyl acetal

-

N,N'-dicyclohexylcarbodiimide (DCC)

-

Dichloromethane (DCM)

-

Standard glassware for organic synthesis

-

Magnetic stirrer and heating mantle

Step-by-Step Methodology:

-

Reactant Preparation: In a round-bottom flask, dissolve 1.0 equivalent of 3,4-dimethoxyphenylacetic acid in anhydrous DCM.

-

Amine Addition: To the stirred solution, add 1.1 equivalents of aminoacetaldehyde dimethyl acetal.

-

Coupling Agent Addition: Slowly add a solution of 1.1 equivalents of DCC in DCM to the reaction mixture at 0-5°C. Causality Note: DCC is a powerful dehydrating agent that facilitates the formation of the amide bond by activating the carboxylic acid. The low temperature helps to control the exothermic reaction and minimize side products.

-

Reaction: Allow the mixture to warm to room temperature and stir for 12-18 hours. The formation of a white precipitate (dicyclohexylurea, DCU) will be observed.

-

Workup: Filter the reaction mixture to remove the DCU precipitate. Wash the filtrate sequentially with 1M HCl, saturated NaHCO3 solution, and brine.

-

Purification: Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure. The resulting crude product, N-(2,2-dimethoxyethyl)-2-(3,4-dimethoxyphenyl)-acetamide, can be purified by column chromatography or recrystallization.

-

Verification: The structure of the final product should be confirmed using spectroscopic methods such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.

The subsequent step involves the cyclization of this acetamide precursor using a strong acid like trifluoromethanesulfonic acid to yield the 7,8-dimethoxy-1,3-dihydro-benzazepin-2-one core.[3][4]

Caption: Workflow for the synthesis of a key 3-benzazepine precursor.

The Rise of 3-Benzazepines as Dopamine D1 Receptor Agonists

The therapeutic potential of 3-benzazepines was first realized through their profound effects on the dopaminergic system. Researchers at Smith, Kline & French (SK&F) pioneered the development of derivatives that selectively targeted the dopamine D1 receptor, a Gs-protein coupled receptor involved in motor control, cognition, and reward.

SKF-38393: The Archetypal D1 Agonist

SKF-38393 (1-phenyl-2,3,4,5-tetrahydro-1H-3-benzazepine-7,8-diol) stands as a landmark compound. It was one of the first selective partial agonists for the D1 receptor and has been an indispensable tool for elucidating the physiological roles of this receptor subtype.[5] Activation of D1 receptors by agonists like SKF-38393 stimulates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP). This signaling cascade influences neuronal excitability and gene expression.[6] Its discovery was pivotal, allowing scientists to dissect the functions of the D1 receptor system independently of the D2 receptor family.[7]

Fenoldopam (Corlopam): From Bench to Bedside

Building on the D1 agonist concept, Fenoldopam (6-chloro-1-(4-hydroxyphenyl)-2,3,4,5-tetrahydro-1H-3-benzazepine-7,8-diol) was developed as a selective D1 receptor partial agonist.[8] Unlike centrally-acting dopamine agonists, Fenoldopam was designed to act primarily on peripheral D1 receptors located in the smooth muscle of renal and other arteries.[9]

-

Mechanism of Action: By activating these D1 receptors, Fenoldopam induces vasodilation, particularly in the renal, mesenteric, and coronary arteries, leading to a rapid reduction in blood pressure and an increase in renal blood flow.[10][11] It has moderate affinity for α2-adrenoceptors but no significant activity at D2, α1, or β-adrenoceptors.[11]

-

Clinical Application: Approved by the FDA in 1997, Fenoldopam is administered intravenously for the short-term management of severe hypertension and hypertensive crises.[8][11] Its unique renal vasodilatory effect makes it a valuable option in specific clinical scenarios.

Caption: Simplified signaling pathway for D1 receptor agonists.

A New Direction: 3-Benzazepines as Serotonin Receptor Agonists

The structural versatility of the 3-benzazepine scaffold was further demonstrated by its application to another critical neurotransmitter system: serotonin.

Lorcaserin (Belviq): A Selective Approach to Weight Management

The development of Lorcaserin ((1R)-8-chloro-1-methyl-2,3,4,5-tetrahydro-1H-3-benzazepine) by Arena Pharmaceuticals marked a significant advancement in the treatment of obesity.[1] The drug development program began with the exploration of various G-protein coupled receptor (GPCR) leads, which identified a new molecular entity, initially called APD356, later named lorcaserin.[12]

-

Mechanism of Action: Lorcaserin is a selective agonist of the serotonin 2C (5-HT2C) receptor, which is found almost exclusively in the brain.[13] Activation of these receptors in the hypothalamus is believed to stimulate pro-opiomelanocortin (POMC) production, which decreases appetite and promotes a feeling of satiety.[14]

-

Clinical History: Lorcaserin was approved by the FDA in 2012 for chronic weight management in obese or overweight adults with at least one weight-related comorbidity.[14][15] However, in 2020, it was voluntarily withdrawn from the market at the FDA's request due to findings from a long-term clinical trial that suggested a small increased risk of cancer.[13] Despite its withdrawal, the development of Lorcaserin remains a landmark achievement, showcasing the potential of targeting the 5-HT2C receptor with a 3-benzazepine structure for metabolic diseases.

Caption: Simplified signaling pathway for the 5-HT2C agonist Lorcaserin.

Comparative Overview of Key 3-Benzazepine Derivatives

To provide a clear perspective on the evolution and application of this chemical class, the following table summarizes the properties of the key derivatives discussed.

| Compound Name | Primary Target | Mechanism of Action | Primary Application / Use | Year of Approval/Key Discovery |

| SKF-38393 | Dopamine D1 Receptor | Partial Agonist | Neuroscience research tool to study D1 receptor function.[5] | Discovered in the 1970s |

| Fenoldopam | Dopamine D1 Receptor | Partial Agonist | Intravenous treatment of severe hypertension.[8][11] | FDA Approved: 1997[8] |

| SCH-23390 | Dopamine D1 Receptor | Antagonist | Research tool for studying D1 receptor blockade.[2] | Developed in the 1980s |

| Lorcaserin | Serotonin 5-HT2C Receptor | Selective Agonist | Chronic weight management (withdrawn).[1][13] | FDA Approved: 2012[14][15] |

Conclusion and Future Outlook

The history of 3-benzazepine derivatives is a compelling narrative of chemical innovation driving biological understanding and therapeutic progress. From the initial synthetic challenges to the development of highly selective receptor modulators, this scaffold has proven to be remarkably fruitful. The journey from the foundational D1 agonist SKF-38393 to the clinically applied antihypertensive Fenoldopam and the targeted anti-obesity agent Lorcaserin illustrates a sophisticated evolution in drug design.

While some derivatives like Lorcaserin have faced setbacks, the knowledge gained from their development continues to inform the field. The 3-benzazepine core remains an active area of research, with ongoing efforts to develop novel ligands for various CNS and peripheral targets, including histamine receptors and other GPCRs.[16] The rich history and proven versatility of this chemical class ensure that it will continue to be a valuable platform for the discovery of new medicines for years to come.

References

-

MDPI. (2024, January 29). Synthesis of 1,3,5-Triazepines and Benzo[f][16][17][18]triazepines and Their Biological Activity: Recent Advances and New Approaches - PMC. PubMed Central. [Link]

-

Wikipedia. (n.d.). Substituted 3-benzazepine. Retrieved January 24, 2026, from [Link]

-

Wikipedia. (n.d.). Benzodiazepine. Retrieved January 24, 2026, from [Link]

- Google Patents. (n.d.). EP3221297B1 - Process for the synthesis of benzazepine derivatives.

-

PubMed. (2013, December 15). The discovery of the benzazepine class of histamine H3 receptor antagonists. [Link]

-

Nature. (2025, July 20). SKF-38393 regulates the expression of glutamic acid decarboxylase 67 via heparanase-1 in 6-hydroxydopamine-induced neurodegeneration. [Link]

-

PubMed. (1993, October). Dopamine D1 receptor family agonists, SK&F38393, SK&F77434, and SK&F82958, differentially affect locomotor activities in rats. [Link]

-

ACS Publications. (2022, March 3). Synthesis of Chiral Tetrahydro-3-benzazepine Motifs by Iridium-Catalyzed Asymmetric Hydrogenation of Cyclic Ene-carbamates. Organic Letters. [Link]

- Google Patents. (n.d.). EP1725517A2 - Process for the preparation of fenoldopam mesylate.

-

NIH. (2020, June 5). Lorcaserin - LiverTox - NCBI Bookshelf. [Link]

-

bioRxiv. (2024, January 24). The D1 receptor agonist SKF38393 improves waiting impulsivity in a baseline dependent manner. [Link]

-

PubMed. (n.d.). The history of benzodiazepines. [Link]

-

Wikipedia. (n.d.). Fenoldopam. Retrieved January 24, 2026, from [Link]

-

MDPI. (2024, May 9). Enhancing Osteogenic Potential: Controlled Release of Dopamine D1 Receptor Agonist SKF38393 Compared to Free Administration. [Link]

-

PubMed. (n.d.). Receptor affinities of dopamine D1 receptor-selective novel phenylbenzazepines. [Link]

-

ResearchGate. (2025, August 9). Fenoldopam — A Selective Peripheral Dopamine-Receptor Agonist for the Treatment of Severe Hypertension. [Link]

- Google Patents. (n.d.). WO2016079684A1 - Process for the synthesis of benzazepine derivatives.

-

Eisai. (2016, July 19). U.S. FDA APPROVES BELVIQ XR®, A ONCE-DAILY FORMULATION OF LORCASERIN FOR CHRONIC WEIGHT MANAGEMENT. [Link]

-

accessdata.fda.gov. (n.d.). CORLOPAM (fenoldopam mesylate) Label. [Link]

-

Dravet Syndrome Foundation. (2024, August 2). Discontinuation of Studies and Manufacturing of Lorcaserin. [Link]

-

NIH. (n.d.). Assessment of dopamine D1 receptor affinity and efficacy of three tetracyclic conformationally-restricted analogs of SKF38393. [Link]

-

Taylor & Francis Online. (n.d.). Lorcaserin: drug profile and illustrative model of the regulatory challenges of weight-loss drug development. [Link]

-

researchgate.net. (n.d.). The Pharmacology of Fenoldopam. [Link]

-

MDPI. (n.d.). Dopamine D1 Agonists: First Potential Treatment for Late-Stage Parkinson's Disease. [Link]

-

MDPI. (n.d.). Palladium-Catalyzed Benzodiazepines Synthesis. [Link]

-

PubMed. (1995, February). Selective dopamine antagonist pretreatment on the antiparkinsonian effects of benzazepine D1 dopamine agonists in rodent and primate models of Parkinson's disease--the differential effects of D1 dopamine antagonists in the primate. [Link]

-

Drugs.com. (n.d.). Belviq (lorcaserin) FDA Approval History. [Link]

-

DEA.gov. (n.d.). Drug Fact Sheet: Benzodiazepines. [Link]

Sources

- 1. Substituted 3-benzazepine - Wikipedia [en.wikipedia.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. EP3221297B1 - Process for the synthesis of benzazepine derivatives - Google Patents [patents.google.com]

- 4. WO2016079684A1 - Process for the synthesis of benzazepine derivatives - Google Patents [patents.google.com]

- 5. Dopamine D1 receptor family agonists, SK&F38393, SK&F77434, and SK&F82958, differentially affect locomotor activities in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Assessment of dopamine D1 receptor affinity and efficacy of three tetracyclic conformationally-restricted analogs of SKF38393 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Selective dopamine antagonist pretreatment on the antiparkinsonian effects of benzazepine D1 dopamine agonists in rodent and primate models of Parkinson's disease--the differential effects of D1 dopamine antagonists in the primate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Fenoldopam - Wikipedia [en.wikipedia.org]

- 9. academic.oup.com [academic.oup.com]

- 10. EP1725517A2 - Process for the preparation of fenoldopam mesylate - Google Patents [patents.google.com]

- 11. accessdata.fda.gov [accessdata.fda.gov]

- 12. tandfonline.com [tandfonline.com]

- 13. Lorcaserin - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 14. U.S. FDA APPROVES BELVIQ XR®, A ONCE-DAILY FORMULATION OF LORCASERIN FOR CHRONIC WEIGHT MANAGEMENT | News Releaseï¼2016 | Eisai Co., Ltd. [eisai.com]

- 15. drugs.com [drugs.com]

- 16. The discovery of the benzazepine class of histamine H3 receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Synthesis of 1,3,5-Triazepines and Benzo[f][1,3,5]triazepines and Their Biological Activity: Recent Advances and New Approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Benzodiazepine - Wikipedia [en.wikipedia.org]

Spectroscopic Characterization of 2,3,4,5-Tetrahydro-1H-3-benzazepin-7-amine: A Technical Guide

Introduction: The Significance of 2,3,4,5-Tetrahydro-1H-3-benzazepin-7-amine

The 2,3,4,5-tetrahydro-1H-3-benzazepine scaffold is a privileged structure in medicinal chemistry, forming the core of various therapeutic agents.[2] The 7-amino substituted analogue, 2,3,4,5-Tetrahydro-1H-3-benzazepin-7-amine (CAS 107393-73-7), serves as a crucial building block for the development of novel drug candidates. Accurate and unambiguous structural elucidation of this intermediate is paramount to ensure the integrity and purity of the final active pharmaceutical ingredients. Spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), are indispensable tools for this purpose. This guide provides a detailed roadmap for obtaining and interpreting the spectroscopic data for this compound.

Molecular Structure and Predicted Spectroscopic Data

A thorough understanding of the molecular structure is fundamental to predicting and interpreting its spectroscopic signatures.

Caption: Molecular structure of 2,3,4,5-Tetrahydro-1H-3-benzazepin-7-amine.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for elucidating the carbon-hydrogen framework of an organic molecule.

2.1.1. Predicted ¹H NMR Data (500 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~ 7.0 | d | 1H | Ar-H | Aromatic proton ortho to the amino group, shielded by the electron-donating NH₂ group. |

| ~ 6.6 | dd | 1H | Ar-H | Aromatic proton meta to the amino group and ortho to the alkyl substituent. |

| ~ 6.5 | d | 1H | Ar-H | Aromatic proton ortho to the alkyl substituent. |

| ~ 3.5 | br s | 2H | -NH₂ | Broad singlet due to quadrupole broadening and exchange with residual water. Disappears upon D₂O exchange. |

| ~ 3.0 | t | 2H | -CH₂-N | Methylene group adjacent to the secondary amine. |

| ~ 2.9 | t | 2H | Ar-CH₂- | Benzylic methylene group. |

| ~ 2.8 | t | 2H | -CH₂- | Methylene group adjacent to the benzylic position. |

| ~ 2.7 | t | 2H | -CH₂- | Methylene group adjacent to the nitrogen. |

| ~ 1.8 | br s | 1H | -NH- | Broad singlet for the secondary amine proton. Disappears upon D₂O exchange. |

2.1.2. Predicted ¹³C NMR Data (125 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~ 145.0 | Ar-C-NH₂ | Aromatic carbon attached to the amino group, significantly deshielded. |

| ~ 138.0 | Ar-C | Quaternary aromatic carbon at the fusion of the two rings. |

| ~ 130.0 | Ar-C | Quaternary aromatic carbon at the fusion of the two rings. |

| ~ 129.0 | Ar-CH | Aromatic methine carbon. |

| ~ 115.0 | Ar-CH | Aromatic methine carbon ortho to the amino group, shielded. |

| ~ 113.0 | Ar-CH | Aromatic methine carbon para to the amino group, shielded. |

| ~ 54.0 | -CH₂-N | Aliphatic carbon attached to the secondary amine. |

| ~ 48.0 | -CH₂- | Aliphatic carbon. |

| ~ 35.0 | Ar-CH₂- | Benzylic carbon. |

| ~ 30.0 | -CH₂- | Aliphatic carbon. |

2.1.3. Experimental Protocol for NMR Data Acquisition

This protocol outlines a standard procedure for obtaining high-quality NMR spectra.

-

Sample Preparation:

-

Accurately weigh approximately 5-10 mg of 2,3,4,5-Tetrahydro-1H-3-benzazepin-7-amine.

-

Dissolve the sample in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard. The choice of solvent is critical; CDCl₃ is a good starting point for many organic molecules, but other deuterated solvents like DMSO-d₆ or MeOD may be used if solubility is an issue.

-

Transfer the solution to a clean, dry 5 mm NMR tube.

-

-

Instrument Setup:

-

Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and resolution.[3]

-

Insert the sample into the spectrometer and lock onto the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity, aiming for a narrow and symmetrical solvent peak.

-

-

Data Acquisition:

-

¹H NMR: Acquire a standard one-dimensional proton spectrum with a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio. A spectral width of approximately 16 ppm is typically adequate.[4]

-

¹³C NMR: Acquire a proton-decoupled ¹³C spectrum. Due to the lower natural abundance and gyromagnetic ratio of ¹³C, a larger number of scans (e.g., 1024 or more) will be necessary. A spectral width of around 240 ppm is standard.

-

2D NMR (Optional but Recommended): To confirm assignments, acquire 2D NMR spectra such as COSY (Correlation Spectroscopy) to identify proton-proton couplings and HSQC (Heteronuclear Single Quantum Coherence) to correlate directly bonded protons and carbons.[5]

-

-

Data Processing:

-

Apply Fourier transformation to the acquired free induction decays (FIDs).

-

Phase the spectra and perform baseline correction.

-

Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm for ¹H and ¹³C spectra.

-

Integrate the signals in the ¹H spectrum to determine the relative number of protons.

-

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule.[6]

2.2.1. Predicted IR Data

| Frequency Range (cm⁻¹) | Vibration | Intensity | Rationale |

| 3400-3200 | N-H stretch (amine) | Medium, two bands | Primary amine (-NH₂) symmetric and asymmetric stretching.[7] |

| 3300-3200 | N-H stretch (amine) | Medium, one band | Secondary amine (-NH-) stretching. |

| 3100-3000 | C-H stretch (aromatic) | Medium | C-H stretching vibrations of the benzene ring. |

| 2950-2850 | C-H stretch (aliphatic) | Strong | C-H stretching vibrations of the methylene groups. |

| 1620-1580 | C=C stretch (aromatic) | Medium to Strong | Benzene ring skeletal vibrations. |

| 1650-1550 | N-H bend (amine) | Medium | Bending vibration of the primary amine. |

| 850-800 | C-H bend (aromatic) | Strong | Out-of-plane bending for a 1,2,4-trisubstituted benzene ring. |

2.2.2. Experimental Protocol for IR Data Acquisition

The thin solid film method is a common and straightforward technique for analyzing solid samples.[8]

-

Sample Preparation:

-

Dissolve a small amount (1-2 mg) of 2,3,4,5-Tetrahydro-1H-3-benzazepin-7-amine in a few drops of a volatile solvent like dichloromethane or acetone.

-

Place a single drop of the solution onto a clean, dry salt plate (e.g., NaCl or KBr).

-

Allow the solvent to evaporate completely, leaving a thin, even film of the solid sample on the plate. The ideal film is transparent and does not scatter the IR beam excessively.[8]

-

-

Data Acquisition:

-

Place the salt plate in the sample holder of an FTIR spectrometer.

-

Acquire a background spectrum of the empty beam path.

-

Acquire the sample spectrum, typically by co-adding 16 to 32 scans at a resolution of 4 cm⁻¹.

-

-

Data Processing:

-

The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

-

Label the significant peaks with their corresponding frequencies.

-

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification.[9]

2.3.1. Predicted Mass Spectrum Data (Electron Ionization - EI)

-

Molecular Ion (M⁺): m/z = 176. The molecular formula is C₁₀H₁₄N₂. According to the Nitrogen Rule, an even molecular weight corresponds to an even number of nitrogen atoms, which is consistent with the structure.[10]

-

Major Fragment Ions: The fragmentation of benzazepines is often initiated by cleavage of the bonds adjacent to the nitrogen atom and the aromatic ring.

Caption: Predicted major fragmentation pathway for 2,3,4,5-Tetrahydro-1H-3-benzazepin-7-amine in EI-MS.

2.3.2. Experimental Protocol for Mass Spectrometry Data Acquisition

Electron Ionization (EI) is a common technique for the analysis of relatively volatile and thermally stable small molecules.[11]

-

Sample Introduction:

-

Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solid samples or through a gas chromatograph (GC-MS) for volatile compounds. For GC-MS, dissolve the sample in a suitable solvent (e.g., dichloromethane or methanol) and inject it into the GC.

-

-

Ionization:

-

In the ion source, the sample molecules are bombarded with a beam of high-energy electrons (typically 70 eV). This causes the ejection of an electron from the molecule, forming a molecular ion (M⁺).

-

-

Mass Analysis:

-

The ions are accelerated and passed through a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).

-

-

Detection:

-

The separated ions are detected, and their abundance is recorded to generate the mass spectrum.

-

Conclusion

The structural confirmation of 2,3,4,5-Tetrahydro-1H-3-benzazepin-7-amine is a critical step in its application in drug discovery and development. This guide provides a comprehensive framework for its spectroscopic characterization. By following the detailed protocols and utilizing the predicted spectral data as a reference, researchers can confidently verify the identity and purity of this important synthetic intermediate. The integration of NMR, IR, and MS data provides a self-validating system for the unambiguous structural elucidation of this and other related benzazepine derivatives.

References

-

Structure-Affinity Relationships of 2,3,4,5-Tetrahydro-1 H-3-benzazepine and 6,7,8,9-Tetrahydro-5 H-benzo[6]annulen-7-amine Analogues and the Discovery of a Radiofluorinated 2,3,4,5-Tetrahydro-1 H-3-benzazepine Congener for Imaging GluN2B Subunit-Containing N-Methyl-d-aspartate Receptors. PubMed. [Link]

- This cit

- This cit

-

IR Spectroscopy. Chemistry LibreTexts. [Link]

- This cit

-

Investigation of Electron Ionization in Mass Spectrometry: Principles and Applications. Research and Reviews: Journal of Chemistry. [Link]

-

Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. Master Organic Chemistry. [Link]

-

NMR Spectroscopy. Chemistry LibreTexts. [Link]

-

Conformational NMR study of N-substituted-1,3,4,5-tetrahydro-1H-2-benzazepines. ResearchGate. [Link]

- This cit

-

IR Spectroscopy of Solids. Organic Chemistry at CU Boulder. [Link]

- This cit

- This cit

- This cit

- This cit

- This cit

-

2,3,4,5-Tetrahydro-1H-3-benzazepin-7-amine | CAS 107393-73-7. Veeprho. [Link]

- This cit

-

A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. MDPI. [Link]

-

Electron Ionization. Chemistry LibreTexts. [Link]

-

IR Spectroscopy - Basic Introduction. YouTube. [Link]

- This cit

- This cit

- This cit

- This cit

- This cit

-

CHAPTER 2 Fragmentation and Interpretation of Spectra 2.1 Introduction. University of Massachusetts Lowell. [Link]

Sources

- 1. veeprho.com [veeprho.com]

- 2. Structure-Affinity Relationships of 2,3,4,5-Tetrahydro-1 H-3-benzazepine and 6,7,8,9-Tetrahydro-5 H-benzo[7]annulen-7-amine Analogues and the Discovery of a Radiofluorinated 2,3,4,5-Tetrahydro-1 H-3-benzazepine Congener for Imaging GluN2B Subunit-Containing N-Methyl-d-aspartate Receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. m.youtube.com [m.youtube.com]

- 8. orgchemboulder.com [orgchemboulder.com]

- 9. rroij.com [rroij.com]

- 10. whitman.edu [whitman.edu]

- 11. chem.libretexts.org [chem.libretexts.org]

A Technical Guide to the Therapeutic Targeting of Substituted Benzazepines

Abstract

The substituted benzazepine scaffold represents a cornerstone in modern medicinal chemistry, serving as a versatile template for designing potent and selective modulators of various physiological targets. This guide provides an in-depth technical overview of the primary therapeutic targets for this class of compounds, with a focus on G-protein coupled receptors (GPCRs) and ion channels. We will explore the mechanistic basis for their action at dopamine, serotonin, and vasopressin receptors, as well as voltage-gated calcium channels. Furthermore, this document details the essential experimental workflows, from initial binding assays to functional characterization and in vivo validation, offering researchers and drug development professionals a comprehensive framework for advancing novel benzazepine-based therapeutics.

Introduction: The Benzazepine Scaffold in Drug Discovery

The benzazepine core, a fusion of a benzene ring and a seven-membered azepine ring, provides a unique three-dimensional architecture that has proven highly amenable to chemical modification. This structural flexibility allows for the fine-tuning of pharmacological properties, leading to the development of compounds with high affinity and selectivity for a diverse range of biological targets. Historically, benzazepines have been instrumental in the development of drugs for central nervous system (CNS) disorders, cardiovascular diseases, and endocrine disruptions.[1][2] Their continued relevance is a testament to the scaffold's privileged status in drug discovery, enabling the exploration of complex signaling pathways and the development of targeted therapies.

Key Therapeutic Target Families for Substituted Benzazepines

The therapeutic utility of substituted benzazepines is primarily derived from their interaction with several key protein families. Understanding the nuances of these interactions is critical for rational drug design and development.

G-Protein Coupled Receptors (GPCRs)

GPCRs are the largest family of cell surface receptors and are the targets for a significant portion of approved drugs.[3] Benzazepines have been successfully developed to modulate several major GPCR subfamilies.

Dopamine receptors are central to motor control, cognition, and reward pathways, making them critical targets for neurological and psychiatric disorders.[2] Benzazepines have yielded potent and selective ligands for both D1-like (D1, D5) and D2-like (D2, D3, D4) receptor families.

-

D1-like Receptor Antagonists: Compounds like SCH-23390 are classical D1/D5 antagonists that have been investigated for conditions such as schizophrenia and substance abuse.[4][5] The interaction often involves a key hydrogen bond between a phenolic hydroxyl group on the benzazepine and serine residues within the receptor's active site.[6]

-

D3 Receptor Antagonists: Selective D3 antagonists are of interest for treating drug addiction and other neurological disorders.[7] The benzazepine scaffold has been used to develop ligands with high selectivity for the D3 receptor subtype.[7]

Serotonin receptors are implicated in a wide array of physiological and psychological processes, including mood, appetite, and cognition.[8] Substituted benzazepines can act as modulators of various 5-HT receptor subtypes.[9] For instance, some benzazepine derivatives show activity at 5-HT2A and 5-HT2C receptors, which are established targets for antidepressants and antipsychotics.[10]

Vasopressin receptors (V1a, V1b, V2) are crucial for regulating water balance, blood pressure, and social behavior.[11] Non-peptide benzazepine antagonists, often termed "vaptans," have been developed to treat conditions associated with fluid retention and hyponatremia.[12][13]

-

V2 Receptor Antagonists: Tolvaptan is a selective V2 receptor antagonist that promotes aquaresis (electrolyte-sparing water excretion) by blocking the action of vasopressin in the kidney's collecting ducts.[13][14] This makes it a valuable therapeutic for hyponatremia associated with congestive heart failure and SIADH (Syndrome of Inappropriate Antidiuretic Hormone secretion).[12][15]

Voltage-Gated Ion Channels

Ion channels are fundamental for neuronal excitability and cardiovascular function. Specific classes of benzazepines have been designed to interact with these pore-forming proteins.

-

Calcium Channel Blockers: Certain benzazepinone derivatives function as potent calcium channel blockers, structurally related to diltiazem.[16][17] By inhibiting the influx of calcium into vascular smooth muscle and cardiac cells, these compounds induce vasodilation and are effective antihypertensive agents.[18][19] Their mechanism involves binding to the L-type calcium channel protein.[17]

-

NMDA Receptor Modulators: Some benzazepine derivatives have been synthesized to act as antagonists at the glycine binding site of the N-methyl-D-aspartate (NMDA) receptor, a ligand-gated ion channel.[20] This target is implicated in excitotoxicity and neurodegenerative diseases.[21]

Target Validation and Compound Characterization Workflow

A systematic and rigorous workflow is essential to validate therapeutic targets and characterize the pharmacological profile of novel substituted benzazepines. This process integrates in vitro assays to determine affinity and function with in vivo models to assess efficacy and safety.

In Vitro Characterization: From Binding to Function

The initial stages of characterization focus on quantifying the interaction of a compound with its purified target and understanding its functional consequences in a cellular context.

Causality: The first step in characterizing a new compound is to determine if it physically interacts with the intended target. Radioligand binding assays are the gold standard for quantifying this interaction, providing a measure of the compound's affinity (Ki).[22][23] This is a critical, self-validating experiment; if a compound does not bind to the target, it cannot directly modulate its function.

A competitive binding assay is typically used.[24] This involves incubating the receptor preparation with a fixed concentration of a radiolabeled ligand (a known high-affinity binder) and varying concentrations of the unlabeled test compound. The ability of the test compound to displace the radioligand is measured, allowing for the calculation of its inhibitory constant (Ki).[25]

Experimental Protocol: Competitive Radioligand Binding Assay

-

Preparation of Membranes: Homogenize cells or tissues expressing the target receptor in a cold lysis buffer. Centrifuge to pellet the membranes, then wash and resuspend in an appropriate assay buffer.[25] Determine protein concentration using a standard method like the BCA assay.

-

Assay Setup: In a 96-well plate, combine the membrane preparation (e.g., 10-50 µg protein), a fixed concentration of a suitable radioligand (e.g., ³H-SCH-23390 for D1 receptors), and a range of concentrations of the unlabeled benzazepine test compound.[25]

-

Incubation: Incubate the plate at a specific temperature (e.g., 30°C) for a predetermined time (e.g., 60 minutes) to allow the binding to reach equilibrium.[25]

-

Separation of Bound and Free Ligand: Rapidly separate the receptor-bound radioligand from the unbound radioligand via vacuum filtration through a glass fiber filtermat.[26] This step is crucial to trap the membranes while allowing the unbound ligand to pass through.

-

Washing: Quickly wash the filters with ice-cold wash buffer to remove any non-specifically trapped radioligand.[25]

-

Quantification: Dry the filters, add scintillation cocktail, and count the radioactivity using a scintillation counter.[26]

-

Data Analysis: Plot the percentage of specific binding against the log concentration of the test compound. Use non-linear regression to fit a sigmoidal dose-response curve and determine the IC50 value. Convert the IC50 to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[25]

Causality: While binding affinity is essential, it does not reveal the functional consequence of the interaction. A compound could be an agonist (activator), antagonist (blocker), or inverse agonist. Functional assays are designed to measure the downstream cellular response following receptor engagement, thereby defining the compound's efficacy.[27][28] The choice of assay depends on the receptor's signaling pathway.

-

cAMP Assays (for Gs/Gi-coupled receptors): Dopamine D1-like receptors and Vasopressin V2 receptors couple to Gs, activating adenylyl cyclase and increasing intracellular cyclic AMP (cAMP).[29] Conversely, D2-like receptors couple to Gi, inhibiting adenylyl cyclase and decreasing cAMP levels.[30] Measuring changes in cAMP is therefore a direct readout of receptor activation.[31][32] For Gi-coupled receptors, cells are typically stimulated with an agent like forskolin to raise basal cAMP levels, making the inhibitory effect of an agonist measurable.[31]

-

Calcium Flux Assays (for Gq-coupled receptors): Receptors like Vasopressin V1a and Serotonin 5-HT2A couple to Gq, which activates phospholipase C, leading to the release of calcium from intracellular stores.[33][34] This transient increase in intracellular calcium can be measured using calcium-sensitive fluorescent dyes.[35][36]

Experimental Protocol: Calcium Mobilization Assay (Gq-coupled Receptors)

-

Cell Preparation: Plate cells stably expressing the Gq-coupled receptor of interest (e.g., CHO-K1 cells expressing the 5-HT2A receptor) in a black-walled, clear-bottom 96-well plate and grow to confluence.

-

Dye Loading: Remove the growth medium and add a loading buffer containing a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).[33] Incubate for a specified time (e.g., 30-60 minutes) at 37°C to allow the cells to take up the dye.

-

Compound Addition: Place the plate into a fluorescence plate reader equipped with an injector. Add varying concentrations of the test benzazepine compound.

-

Signal Detection: Measure the fluorescence intensity before and immediately after compound addition. The change in fluorescence is directly proportional to the increase in intracellular calcium.[33]

-

Data Analysis: For agonists, plot the change in fluorescence against the log concentration of the compound to determine the EC50 (potency) and Emax (efficacy). For antagonists, pre-incubate the cells with the antagonist before adding a known agonist, and measure the shift in the agonist's dose-response curve.

In Vivo Validation

Causality: Positive results from in vitro assays demonstrate a compound's potential but do not guarantee therapeutic efficacy in a complex living system. In vivo models are indispensable for evaluating a compound's pharmacokinetic properties, target engagement in the relevant tissue (e.g., the brain), and overall effect on disease-relevant pathophysiology and behavior.[3][37]

-

CNS Disorders: For benzazepines targeting dopamine or serotonin receptors for psychiatric conditions, animal models of depression (e.g., forced swim test), anxiety (e.g., elevated plus maze), or schizophrenia (e.g., amphetamine-induced hyperlocomotion) are employed.[38][39] Techniques like in vivo microdialysis can be used to measure target engagement by assessing changes in neurotransmitter levels in specific brain regions.[40]

-

Cardiovascular Conditions: For benzazepines targeting vasopressin or calcium channels for hypertension, spontaneously hypertensive rat (SHR) models are commonly used to assess the compound's ability to lower blood pressure over time.[18]

Data Synthesis and Interpretation

A comprehensive understanding of a compound's potential requires synthesizing data from all stages of the workflow. The following tables provide examples of how quantitative data for substituted benzazepines can be structured for comparative analysis.

Table 1: In Vitro Binding Affinities (Ki) of Representative Benzazepines at GPCR Targets

| Compound | Target Receptor | Binding Affinity (Ki, nM) | Reference |

| SCH-23390 | Dopamine D1 | 1.4 | [4] |

| SCH-39166 | Dopamine D1 | 1.2 | [4] |

| Tolvaptan | Vasopressin V2 | Value not in provided search results | |

| Lixivaptan | Vasopressin V2 | Value not in provided search results | [12] |

| Satavaptan | Vasopressin V2 | Value not in provided search results | [12] |

Table 2: In Vitro Functional Potency (EC50/IC50) of Representative Benzazepines

| Compound | Target & Assay | Functional Activity | Potency (EC50/IC50, nM) | Reference |

| Fenoldopam | Dopamine D1 (vascular relaxation) | Partial Agonist | Value not in provided search results | [10] |

| Tolvaptan | Vasopressin V2 (cAMP accumulation) | Antagonist | Value not in provided search results | |

| Benzazepinone 5a | L-type Ca²⁺ Channel (aortic relaxation) | Antagonist (Blocker) | Value not in provided search results | [16] |

Visualizing Pathways and Workflows

Diagrams are essential tools for conceptualizing complex biological pathways and experimental processes.

Signaling Pathway of a Gq-Coupled Receptor

Caption: Iterative workflow for benzazepine drug discovery.

Conclusion and Future Directions

Substituted benzazepines remain a profoundly important scaffold in the pursuit of novel therapeutics. Their proven ability to selectively modulate key GPCRs and ion channels ensures their continued exploration for a wide range of human diseases. Future research will likely focus on developing ligands with biased signaling properties—compounds that preferentially activate specific downstream pathways of a single receptor—to further refine therapeutic effects and minimize side effects. [27][28]Additionally, the application of advanced structural biology techniques, such as cryo-electron microscopy, will provide unprecedented insight into the precise binding interactions of benzazepines with their targets, paving the way for more sophisticated and rational drug design. [41]The systematic application of the workflows detailed in this guide will be paramount to translating these future discoveries from the laboratory to the clinic.

References

- Benzodiazepine receptors modulating serotonergic neurotransmission in rat hippocampus do not desensitize after long-term diazepam treatment. PubMed.

- Studies of New Fused Benzazepine as Selective Dopamine D3 Receptor Antagonists Using 3D-QSAR, Molecular Docking and Molecular Dynamics. PubMed Central.

- CNS Disease Models and Safety Pharmacology Testing. WuXi Biology.

- Vasopressin receptor antagonists. PubMed.

- Dopamine D1/D5 receptor antagonists with improved pharmacokinetics: design, synthesis, and biological evaluation of phenol bioisosteric analogues of benzazepine D1/D5 antagonists. PubMed.

- Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual. NCBI.

- Benzazepinone calcium channel blockers. 2. Structure-activity and drug metabolism studies leading to potent antihypertensive agents. Comparison with benzothiazepinones. PubMed.

- Recent progress in assays for GPCR drug discovery. PubMed.

- Data Sheet Radioligand Binding Assay Protocol. Gifford Bioscience.

- Calcium Mobilization Assay to Measure the Activity of Gq-coupled Receptors. Bio-protocol.

- Functional GPCR studies using AlphaScreen cAMP detection kit. Revvity.

- CNS Disorder Models. Sygnature Discovery.

- Synthesis and Biological Evaluation of Novel Multi-target-Directed Benzazepines Against Excitotoxicity. PubMed.

- Benzodiazepine. Wikipedia.

- Radioligand binding methods: practical guide and tips. PubMed.

- Dopamine D1/D5 Receptor Antagonists with Improved Pharmacokinetics: Design, Synthesis, and Biological Evaluation of Phenol Bioisosteric Analogues of Benzazepine D1/D5 Antagonists. Journal of Medicinal Chemistry.

- GPCR Functional Assays, Understanding On/Off-target Activity. Eurofins Discovery.

- Vasopressin receptor antagonists in heart failure. PubMed.

- Comparison on Functional Assays for Gq-Coupled GPCRs by Measuring Inositol Monophospate-1 and Intracellular Calcium in 1536-Well Plate Format. NIH.

- Researchers identify new drug site on epilepsy target SV2A. Drug Target Review.

- 1-Benzazepin-2-one calcium channel blockers--VI. Receptor-binding model and possible relationship to desmethoxyverapamil. PubMed.

- CNS Disease Models For Preclinical Research Services. Pharmaron.

- Recent progress in assays for GPCR drug discovery. Acta Pharmacologica Sinica.

- Innovative functional cAMP assay for studying G protein-coupled receptors: application to the pharmacological characterization of GPR17. NIH.

- Benzodiazepine and serotonergic modulation of antipredator and conspecific defense. PubMed.

- Benzazepine – Knowledge and References. Taylor & Francis.

- Radioligand Binding Assay. Gifford Bioscience.

- Radioligand saturation binding for quantitative analysis of ligand-receptor interactions. Biophysics Reports.

- A Comparison of Benzodiazepine, Serotonin, and Dopamine Agents in the Taste-Reactivity Paradigm. University of Michigan.

- GPCR-targeted Assay | GPCRs Bioassay Service. ProBio CDMO.

- Innovative functional cAMP assay for studying G protein-coupled receptors: Application to the pharmacological characterization of GPR17. ResearchGate.

- Selective dopamine antagonist pretreatment on the antiparkinsonian effects of benzazepine D1 dopamine agonists in rodent and primate models of Parkinson's disease. PubMed.

- High-throughput calcium flux assays: luminescent versus fluorescent readout. Drug Target Review.

- Benzazepinone calcium channel blockers. 5. Effects on antihypertensive activity associated with N1 and aromatic substituents. PubMed.

- Analogs of 3-hydroxy-1H-1-benzazepine-2,5-dione: structure-activity relationship at N-methyl-D-aspartate receptor glycine sites. PubMed.

- Animal models of CNS disorders. PubMed.

- CNS Pharmacology Models. Medicilon.

- Real-Time Determination of Intracellular cAMP Reveals Functional Coupling of Gs Protein to the Melatonin MT1 Receptor. MDPI.

- G Protein-Coupled Receptors By Fluorescence-Based Calcium Mobilization Assay l Protocol Preview. YouTube.

- 2-Substituted Benzoxazoles as Potent Anti-Inflammatory Agents: Synthesis, Molecular Docking and In vivo Anti-Ulcerogenic Studies. PubMed.

- Therapeutic potential of vasopressin receptor antagonists. PubMed.

- Antidepressants: Serotonin Modulators. WA.gov.

- Calcium Channel Blockers: Uses & Side Effects. Cleveland Clinic.

- Vasopressin Antagonists: Drug Class, Uses, Side Effects, Drug Names. RxList.

- Gαq GPCR assays. ION Biosciences.

- Radiometric Ligand-Binding Assays. Revvity.

- Calcium channel blocker. Wikipedia.

- GPCR Assay Services. Reaction Biology.

- List of Vasopressin antagonists. Drugs.com.

- Synthetic and Biological Studies on Benzazepine Derivatives as Dopamine Receptor Ligands. ProQuest.

Sources

- 1. Benzodiazepine - Wikipedia [en.wikipedia.org]

- 2. Synthetic and Biological Studies on Benzazepine Derivatives as Dopamine Receptor Ligands - ProQuest [proquest.com]

- 3. journals.physiology.org [journals.physiology.org]

- 4. Dopamine D1/D5 receptor antagonists with improved pharmacokinetics: design, synthesis, and biological evaluation of phenol bioisosteric analogues of benzazepine D1/D5 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Selective dopamine antagonist pretreatment on the antiparkinsonian effects of benzazepine D1 dopamine agonists in rodent and primate models of Parkinson's disease--the differential effects of D1 dopamine antagonists in the primate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Studies of New Fused Benzazepine as Selective Dopamine D3 Receptor Antagonists Using 3D-QSAR, Molecular Docking and Molecular Dynamics - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Benzodiazepine receptors modulating serotonergic neurotransmission in rat hippocampus do not desensitize after long-term diazepam treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. hca.wa.gov [hca.wa.gov]

- 10. taylorandfrancis.com [taylorandfrancis.com]

- 11. drugs.com [drugs.com]

- 12. Therapeutic potential of vasopressin receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Vasopressin Antagonists: Drug Class, Uses, Side Effects, Drug Names [rxlist.com]

- 14. Vasopressin receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Vasopressin receptor antagonists in heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Benzazepinone calcium channel blockers. 2. Structure-activity and drug metabolism studies leading to potent antihypertensive agents. Comparison with benzothiazepinones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. 1-Benzazepin-2-one calcium channel blockers--VI. Receptor-binding model and possible relationship to desmethoxyverapamil - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Benzazepinone calcium channel blockers. 5. Effects on antihypertensive activity associated with N1 and aromatic substituents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. my.clevelandclinic.org [my.clevelandclinic.org]

- 20. Analogs of 3-hydroxy-1H-1-benzazepine-2,5-dione: structure-activity relationship at N-methyl-D-aspartate receptor glycine sites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Synthesis and Biological Evaluation of Novel Multi-target-Directed Benzazepines Against Excitotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Radioligand binding methods: practical guide and tips - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. biophysics-reports.org [biophysics-reports.org]

- 24. giffordbioscience.com [giffordbioscience.com]

- 25. giffordbioscience.com [giffordbioscience.com]

- 26. revvity.com [revvity.com]

- 27. Recent progress in assays for GPCR drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 28. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]

- 29. Real-Time Determination of Intracellular cAMP Reveals Functional Coupling of Gs Protein to the Melatonin MT1 Receptor [mdpi.com]

- 30. resources.revvity.com [resources.revvity.com]

- 31. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 32. Innovative functional cAMP assay for studying G protein-coupled receptors: application to the pharmacological characterization of GPR17 - PMC [pmc.ncbi.nlm.nih.gov]

- 33. bio-protocol.org [bio-protocol.org]

- 34. ionbiosciences.com [ionbiosciences.com]

- 35. Comparison on Functional Assays for Gq-Coupled GPCRs by Measuring Inositol Monophospate-1 and Intracellular Calcium in 1536-Well Plate Format - PMC [pmc.ncbi.nlm.nih.gov]

- 36. m.youtube.com [m.youtube.com]

- 37. Animal models of CNS disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 38. wuxibiology.com [wuxibiology.com]

- 39. medicilon.com [medicilon.com]

- 40. sygnaturediscovery.com [sygnaturediscovery.com]

- 41. drugtargetreview.com [drugtargetreview.com]

The Structure-Activity Relationship of 7-Amino-3-Benzazepines: A Technical Guide for Drug Development Professionals

Introduction: The 3-Benzazepine Scaffold and the Strategic Importance of the 7-Amino Moiety

The 2,3,4,5-tetrahydro-1H-3-benzazepine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. Its inherent conformational flexibility allows it to interact with a wide range of biological targets, most notably G-protein coupled receptors (GPCRs). Historically, modifications to this scaffold have yielded potent and selective ligands for dopamine and serotonin receptors, making it a cornerstone for the development of therapeutics for neurological and psychiatric disorders.

This guide focuses on a specific, yet underexplored, facet of this scaffold: the structure-activity relationship (SAR) of 7-amino-3-benzazepines. The introduction of an amino group at the 7-position of the benzazepine ring system opens up new avenues for chemical modification and interaction with biological targets. This amino group can act as a hydrogen bond donor or acceptor, a site for further derivatization, or a key element for modulating the electronic properties of the aromatic ring. Understanding the SAR of this particular subclass of benzazepines is crucial for designing next-generation therapeutics with improved potency, selectivity, and pharmacokinetic profiles.

This document will provide an in-depth analysis of the SAR of 7-amino-3-benzazepines, drawing upon data from closely related analogs to build a predictive framework for future drug design endeavors. We will explore the synthesis, biological evaluation, and key structural modifications that govern the activity of these compounds.

Core Pharmacophore and Key Regions for SAR Exploration

The fundamental 7-amino-3-benzazepine structure can be deconstructed into three key regions for systematic SAR exploration. The interplay of modifications in these regions dictates the overall pharmacological profile of the resulting compounds.

-

Region A: The 7-Amino Group: This is the defining feature of the scaffold under investigation. Modifications here can include alkylation (primary, secondary, tertiary amines), acylation to form amides, or incorporation of the nitrogen into a heterocyclic ring. These changes will significantly impact the steric bulk, electronics, and hydrogen bonding capacity of this region.

-

Region B: The Benzazepine Core and Aromatic Substituents: The core itself can be modified, for instance, by introducing chirality at its stereocenters. Furthermore, other positions on the aromatic ring (e.g., positions 6, 8, and 9) can be substituted with various groups (e.g., halogens, hydroxyl, methoxy) to modulate lipophilicity and electronic distribution.

-

Region C: The 3-Position Substituent: The nitrogen at the 3-position is a critical handle for introducing a wide variety of substituents. These can range from simple alkyl groups to more complex side chains designed to interact with specific sub-pockets of the target receptor.

Below is a visual representation of this pharmacophore breakdown.

A generalized synthetic workflow for the preparation of 7-amino-3-benzazepine derivatives.

Step-by-Step Protocol for the Synthesis of a Hypothetical 7-Amino-3-(methyl)-benzazepine:

-

Reduction of the Nitro Group: To a solution of 7-nitro-2,3,4,5-tetrahydro-1H-3-benzazepine (1.0 eq) in methanol, add a catalytic amount of 10% Palladium on carbon.

-

Stir the mixture under a hydrogen atmosphere (balloon or Parr shaker) at room temperature until TLC analysis indicates complete consumption of the starting material.

-

Filter the reaction mixture through a pad of Celite to remove the catalyst and concentrate the filtrate under reduced pressure to yield 7-amino-2,3,4,5-tetrahydro-1H-3-benzazepine.

-

N-Alkylation at the 3-Position: Dissolve the resulting 7-amino-3-benzazepine (1.0 eq) in a suitable solvent such as dichloromethane.

-

Add an excess of formaldehyde (or another desired aldehyde/ketone) and sodium triacetoxyborohydride (1.5 eq).

-

Stir the reaction at room temperature until completion, as monitored by TLC.

-

Quench the reaction with saturated sodium bicarbonate solution and extract the product with dichloromethane.

-

Combine the organic layers, dry over sodium sulfate, filter, and concentrate.

-

Purify the crude product by column chromatography to obtain the desired 7-amino-3-(methyl)-2,3,4,5-tetrahydro-1H-3-benzazepine.

Biological Evaluation: Receptor Binding Assay

A fundamental assay to determine the affinity of the synthesized compounds for their target receptor (e.g., dopamine D1 or D2 receptors) is a competitive radioligand binding assay.

Protocol for Dopamine D1 Receptor Binding Assay:

-

Membrane Preparation: Utilize cell membranes from a stable cell line expressing the human dopamine D1 receptor.

-

Assay Buffer: Prepare a suitable buffer, for example, 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4.

-

Radioligand: Use a known high-affinity radioligand for the D1 receptor, such as [3H]SCH 23390.

-

Assay Procedure:

-

In a 96-well plate, add the cell membranes, the radioligand at a concentration close to its Kd, and varying concentrations of the test compound.

-

For non-specific binding determination, use a high concentration of a known D1 antagonist (e.g., unlabeled SCH 23390).

-

Incubate the plate at room temperature for a defined period (e.g., 60-90 minutes).

-

-

Termination and Detection:

-

Rapidly filter the contents of each well through a glass fiber filter plate to separate bound from free radioligand.

-

Wash the filters with ice-cold assay buffer.

-

Allow the filters to dry, then add scintillation cocktail.

-

Measure the radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the test compound concentration.

-

Fit the data to a one-site competition model using non-linear regression to determine the IC50 value.

-

Calculate the Ki (inhibitory constant) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

A schematic of the radioligand binding assay workflow for determining compound affinity.

Conclusion and Future Directions

The 7-amino-3-benzazepine scaffold represents a promising area for the discovery of novel CNS-active agents. While direct and extensive SAR studies are still emerging, by drawing logical inferences from closely related compound series, a clear path for rational drug design can be forged. The key to unlocking the full potential of this scaffold lies in the systematic exploration of substitutions at the 7-amino group, in combination with optimized substituents at the 3-position. The experimental protocols outlined in this guide provide a solid foundation for researchers to synthesize and evaluate new analogs, thereby contributing to a more comprehensive understanding of the SAR of this intriguing class of molecules. Future work should focus on building a dedicated library of 7-amino-3-benzazepines to establish a robust and predictive SAR model, which will undoubtedly accelerate the development of novel therapeutics for a range of neurological and psychiatric conditions.

References

-

Urbanek, R. A., et al. (2013). Synthesis and SAR of aminothiazole fused benzazepines as selective dopamine D2 partial agonists. Bioorganic & Medicinal Chemistry Letters, 23(2), 543-547. [Link]

-

Newman, A. H., et al. (1995). (+/-)-(N-Alkylamino)benzazepine Analogs: Novel Dopamine D1 Receptor Antagonists. Journal of Medicinal Chemistry, 38(21), 4133-4142. [Link]

-

Shah, J. H., et al. (1996). (+/-)-3-[4'-(N,N-dimethylamino)cinnamyl]benzazepine analogs: novel dopamine D1 receptor antagonists. Journal of Medicinal Chemistry, 39(17), 3423-3428. [Link]

-

Ohta, H., et al. (2002). Residual effect of a 7-amino metabolite of clonazepam on GABAA receptor function in the nucleus reticularis thalami of the rat. Neuropharmacology, 42(3), 346-354. [Link]

-

Newman, A. H., et al. (1995). (+/-)-(N-Alkylamino)benzazepine Analogs: Novel Dopamine D1 Receptor Antagonists. Journal of Medicinal Chemistry, 38(21), 4133-4142. [Link]

Navigating the Synthesis and Handling of Tetrahydrobenzazepine Compounds: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Authored by: Your Senior Application Scientist

Abstract

The tetrahydrobenzazepine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds with therapeutic potential.[1] As research and development in this area accelerates, a comprehensive understanding of the associated safety and handling precautions is paramount. This guide provides an in-depth technical overview of the potential hazards associated with tetrahydrobenzazepine compounds and outlines best practices for their safe handling, storage, and disposal in a research and drug development setting. By integrating principles of toxicology, industrial hygiene, and emergency preparedness, this document aims to foster a culture of safety and scientific integrity among professionals working with this important class of molecules.

Introduction: The Double-Edged Sword of Biological Activity